molecular formula C15H10FNO3 B6400797 2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid CAS No. 1262006-45-0

2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6400797
CAS No.: 1262006-45-0
M. Wt: 271.24 g/mol
InChI Key: CNLRYUCJWDWJOL-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of a cyano group, a fluorine atom, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method involves the coupling of 3-cyano-2-fluorophenylboronic acid with 5-methoxybenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions often include the use of a base such as sodium carbonate and a palladium catalyst like [1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 2-(3-carboxy-2-fluorophenyl)-5-methoxybenzoic acid.

    Reduction: Formation of 2-(3-amino-2-fluorophenyl)-5-methoxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and fluorine groups can enhance binding affinity and specificity to the target molecules, while the methoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyano-2-fluorophenyl)benzoic acid
  • 2-(3-Cyano-2-fluorophenyl)acetic acid
  • 3-Cyano-2-fluorophenylboronic acid

Uniqueness

2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and physical properties compared to similar compounds. This structural variation can lead to differences in biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(3-cyano-2-fluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-10-5-6-11(13(7-10)15(18)19)12-4-2-3-9(8-17)14(12)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLRYUCJWDWJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC(=C2F)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689842
Record name 3'-Cyano-2'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-45-0
Record name 3'-Cyano-2'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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